2-Butoxyethyl isobutyrate

Boiling point Volatility Solvent selection

2-Butoxyethyl isobutyrate (CAS 94108-58-4) is a glycol ether ester belonging to the alkyl β-alkoxyisobutyrate class, synthesized via esterification of 2-butoxyethanol with isobutyric acid. With a molecular formula of C10H20O3 and a molecular weight of 188.26 g/mol, it combines an ether linkage and a branched isobutyrate ester group within a single molecule.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 94108-58-4
Cat. No. B12661627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxyethyl isobutyrate
CAS94108-58-4
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C(C)C
InChIInChI=1S/C10H20O3/c1-4-5-6-12-7-8-13-10(11)9(2)3/h9H,4-8H2,1-3H3
InChIKeyMTMWBRRXQJCYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxyethyl Isobutyrate (CAS 94108-58-4): A High-Boiling Glycol Ether Isobutyrate Ester Solvent for Demanding Formulations


2-Butoxyethyl isobutyrate (CAS 94108-58-4) is a glycol ether ester belonging to the alkyl β-alkoxyisobutyrate class, synthesized via esterification of 2-butoxyethanol with isobutyric acid [1]. With a molecular formula of C10H20O3 and a molecular weight of 188.26 g/mol, it combines an ether linkage and a branched isobutyrate ester group within a single molecule [2]. This structural duality imparts a balance of polar and non-polar solvency characteristics distinct from linear glycol ether acetates. Commercially, it is offered as a high-purity solvent for coatings, adhesives, printing inks, and cleaning formulations where high dissolving power for polymers, low odor, and a relatively high boiling point are valued [3].

Workflow
High-temperature coating and ink formulations requiring extended open time
Selection
Branched isobutyrate ester-ether with balanced polar and non-polar solvency
Use Context
Moisture-sensitive systems and elevated-temperature industrial processing

Why 2-Butoxyethyl Isobutyrate Cannot Be Interchanged with Common Glycol Ether Acetates or Simple Isobutyrates


Glycol ether esters and isobutyrate esters are not functionally interchangeable despite sharing broad solvent classifications. The branched isobutyrate ester of 2-butoxyethyl isobutyrate yields a higher boiling point (≈240 °C) and higher flash point (≈81 °C) than the widely used linear acetate analog 2-butoxyethyl acetate (bp 192 °C, flash point 76 °C), while its LogP of 2.42 indicates greater hydrophobicity than the parent alcohol 2-butoxyethanol [1]. Patent disclosures within the alkyl alkoxyisobutyrate class specifically claim low toxicity, no offensive odor, and extremely high dissolving power for high polymers, fats, oils, and fluxes—attributes that are not equally met by simple isobutyrates such as isobutyl isobutyrate (bp ~147 °C, flash point ~31 °C) [2]. These quantitative differences in volatility, safety, and solvency parameters mean that direct substitution risks altered drying profiles, reduced film integrity, and compromised workplace safety.

Target 2-Butoxyethyl isobutyrate — high bp, high flash point, water-insoluble branched ester-ether
May not match 2-Butoxyethyl acetate — lower boiling point may accelerate drying; lower flash point alters safety margin
May not match 2-Butoxyethanol — water-miscible; may cause isocyanate side reactions in moisture-sensitive formulations
May not match Isobutyl isobutyrate — much lower flash point; different solvency range for high polymers

Head-to-Head and Cross-Study Quantitative Evidence for Selecting 2-Butoxyethyl Isobutyrate


Boiling Point Differentiation: 2-Butoxyethyl Isobutyrate vs. 2-Butoxyethyl Acetate and 2-Butoxyethanol

2-Butoxyethyl isobutyrate exhibits a significantly higher boiling point (239.8 °C at 760 mmHg) than the direct structural analog 2-butoxyethyl acetate (192 °C) and the precursor glycol ether 2-butoxyethanol (171 °C) [1]. This elevation of approximately 48 °C over the acetate ester and 69 °C over the glycol ether translates into a markedly slower evaporation rate, which is critical for applications requiring extended open time and uniform film formation. The boiling point of 2-butoxyethyl butyrate, the linear-chain isomer, is predicted at 245.4 °C, suggesting that branching in the acid moiety (isobutyrate vs. butyrate) modestly lowers the boiling point while still maintaining a high-temperature profile relative to acetate analogs .

Boiling Point
Cross-study comparable
239.8 °C
Supports extended open-time formulation context
+48 °C vs 2-butoxyethyl acetate; +69 °C vs 2-butoxyethanol at 760 mmHg
Boiling point Volatility Solvent selection

Flash Point and Safety Margin: 2-Butoxyethyl Isobutyrate vs. Commercial Glycol Ethers and Isobutyrates

The flash point of 2-butoxyethyl isobutyrate is 81.2 °C (closed cup), which is higher than that of 2-butoxyethyl acetate (76 °C) and substantially higher than 2-butoxyethanol (60 °C) and isobutyl isobutyrate (31 °C) [1]. A flash point above 60 °C places 2-butoxyethyl isobutyrate outside the most restrictive flammable liquid classifications (e.g., OSHA/NFPA Category 3/Class II limits), providing a wider safety margin during storage, handling, and high-temperature processing. The 21.2 °C advantage over 2-butoxyethanol and the 50.2 °C advantage over isobutyl isobutyrate represent quantifiable risk reduction for facilities with ambient-temperature processing zones.

Flash Point
Cross-study comparable
81.2 °C (closed cup)
Supports higher-temperature processing safety margin
+5 °C vs 2-butoxyethyl acetate; +50 °C vs isobutyl isobutyrate; outside restrictive flammable liquid classifications
Flash point Safety Flammability

Hydrophobicity and Partition Coefficient: 2-Butoxyethyl Isobutyrate vs. 2-Butoxyethanol and Conventional Glycol Ethers

The experimental LogP (octanol-water partition coefficient) of 2-butoxyethyl isobutyrate is 2.42, as determined by a proprietary SIELC algorithm validated against experimental data [1]. This value indicates significantly greater hydrophobicity than 2-butoxyethanol (LogP ≈ 0.83, computed), owing to the masking of the terminal hydroxyl group by esterification with the branched isobutyric acid [2]. The approximately 1.6 log-unit difference corresponds to a roughly 40-fold greater partitioning into organic phases. Insolubility in water is consistently reported across multiple database entries, contrasting with the complete water miscibility of 2-butoxyethanol [3].

Hydrophobicity (LogP)
Reported
LogP = 2.42
Supports non-polar resin and moisture-sensitive formulation fit
~1.6 log-unit difference vs 2-butoxyethanol (~40× greater organic-phase partitioning); water-insoluble
LogP Hydrophobicity Water miscibility

Class-Level Performance: Alkoxyisobutyrate Esters vs. Conventional Glycol Ether Acetates in Coatings, Adhesives, and Cleaning

The patent family EP 0 629 671 / US 5,612,303 explicitly claims that solvent compositions based on alkyl alkoxyisobutyrates—the class to which 2-butoxyethyl isobutyrate belongs—exhibit low toxicity, no offensive odor, and extremely high dissolving power for high polymers, fats, oils, fluxes, and liquid crystals [1]. These compositions are disclosed as overcoming defects of alternative solvents such as cellosolve acetate (2-butoxyethyl acetate), which has documented toxicity concerns including potential hematological and reproductive effects, and is subject to increasingly stringent regulatory restrictions [2]. While direct head-to-head toxicity or solvency data for 2-butoxyethyl isobutyrate vs. 2-butoxyethyl acetate are not available in the open literature, the patent's explicit positioning of alkoxyisobutyrates as safer replacements for glycol ether acetates provides a class-level inference of a differentiated safety profile.

Class-Level Profile
Class-level
Low toxicity, no offensive odor, high polymer dissolving power
Class-level patent context; direct comparative data not available
Data to verify; patent disclosure EP 0 629 671 B1 / US 5,612,303
Dissolving power Low toxicity Coatings solvent

Procurement-Ready Application Scenarios Where 2-Butoxyethyl Isobutyrate Provides Quantifiable Advantages


High-Temperature Baking Enamels and Coil Coatings Requiring Extended Open Time

Coatings applied via coil coating or high-temperature baking lines (peak metal temperatures 180–230 °C) benefit from 2-butoxyethyl isobutyrate's boiling point of 239.8 °C, which exceeds the 192 °C of 2-butoxyethyl acetate by 47.8 °C [1]. This elevated boiling point prevents premature solvent volatilization during the pre-heat and flash-off zones, reducing surface defects such as popping, cratering, and blistering. The higher flash point of 81.2 °C also lowers fire risk in oven exhaust ducts relative to lower-flash alternatives.

Moisture-Sensitive Polyurethane Coatings and Adhesives

Unlike the water-miscible 2-butoxyethanol (LogP 0.83), 2-butoxyethyl isobutyrate (LogP 2.42) is water-insoluble and approximately 40-fold more hydrophobic [1]. This property is critical for one-component and two-component polyurethane systems where residual water reacts with isocyanate groups, generating CO₂ bubbles and reducing crosslink density. Selecting 2-butoxyethyl isobutyrate over 2-butoxyethanol eliminates this water-induced side reaction pathway, improving adhesion and film integrity in moisture-sensitive formulations.

Precision Cleaning of Electronic Components and Flux Removal

The patent disclosure of alkyl alkoxyisobutyrates as cleaning agents for liquid crystal cells, flux removal, and resist stripping [1] positions 2-butoxyethyl isobutyrate as a candidate for precision electronics cleaning. Its combination of high dissolving power for fluxes and polar contaminants, water insolubility (enabling water-free cleaning processes), and a flash point above 80 °C provides a safer, non-flammable-classified alternative to isobutyl isobutyrate (flash point 31 °C) in ultrasonic and spray-cleaning equipment operating at elevated temperatures.

Formulation of Low-Odor, Low-VOC Architectural and Industrial Maintenance Coatings

The patent class claims of 'no offensive odor' for alkoxyisobutyrate solvents [1] are an important differentiation from 2-butoxyethanol and 2-butoxyethyl acetate, both of which possess characteristic ether-like or fruity odors that can be objectionable in confined indoor application environments. While quantitative odor threshold data are lacking, the patent-based class inference supports procurement of 2-butoxyethyl isobutyrate for low-odor coating formulations such as interior architectural paints, where occupant comfort and indoor air quality are primary performance criteria.

Application
Selection Property
Validation Focus
High-temperature baking enamels and coil coatings
Extended open-time boiling point range
Film formation and surface-defect reduction at elevated cure temperatures
Moisture-sensitive polyurethane coatings and adhesives
Water-insoluble, high LogP profile
Isocyanate side-reaction mitigation and crosslink-density preservation
Precision electronics cleaning and flux removal
High flash point with reported polymer dissolving power
Process safety margin in elevated-temperature ultrasonic and spray cleaning
Low-odor architectural and industrial maintenance coatings
Reported low-odor class profile
Indoor air quality endpoint context and occupant comfort review
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